molecular formula C9H16N2O2 B11908809 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone

1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone

Cat. No.: B11908809
M. Wt: 184.24 g/mol
InChI Key: BQZDDHZOYNXTJV-UHFFFAOYSA-N
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Description

1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone (CAS 265108-28-9) is a high-purity spirocyclic compound with a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol . It features a 1-oxa-4,8-diazaspiro[4.5]decane core structure, a scaffold of significant interest in medicinal chemistry. Spiro compounds like this one are regarded as biological isosteres that can fine-tune the water solubility, lipophilicity, and dominant conformation of lead molecules, making them invaluable in the rational design of new therapeutic agents . The 1-oxa-8-azaspiro[4.5]decane scaffold, a closely related structure, has been identified in research as a key pharmacophore for developing potent and selective ligands for sigma-1 receptors in the central nervous system, showing promise for brain imaging using techniques like Positron Emission Tomography (PET) . Furthermore, analogous 1-oxa-4-azaspiro[4.5]decane structures have been utilized as core templates in synthesizing novel compounds with evaluated antitumor activities, demonstrating the broad applicability of this spirocyclic system in drug discovery campaigns . This reagent serves as a versatile building block for researchers developing new active compounds in neurological and oncology fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone

InChI

InChI=1S/C9H16N2O2/c1-8(12)11-6-7-13-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3

InChI Key

BQZDDHZOYNXTJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC12CCNCC2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Acyl Azide Intermediate :

    • Treat N-protected 4-piperidone with a lithium salt of a substituted carboxylic acid at low temperatures (-70° to -75°C) to generate a hydroxypiperidinyl-acetic acid intermediate.

    • Convert the intermediate to an acyl azide via reaction with diphenylphosphoryl azide (DPPA).

  • Cyclization to Spirocyclic Core :

    • Thermally rearrange the acyl azide to an isocyanate, which cyclizes to form 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

  • Introduction of Ethanone Group :

    • React the spirocyclic core with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanone moiety at position 4.

Table 1: Reagents and Conditions for Curtius Rearrangement

StepReagents/ConditionsOutcomeReference
1Li salt + carboxylic acid, -70°CHydroxypiperidinyl-acetic acid
2DPPA, 0°C to RTAcyl azide intermediate
3Thermal cyclization (100°–200°C)Spirocyclic core
4AcCl, Et₃N, RTEthanone introduction

Grignard Reagent Addition

This approach involves nucleophilic addition to a carbonyl group, followed by oxidation to form the ethanone.

Key Steps:

  • Formation of Spirocyclic Ketone :

    • Synthesize 1-oxa-4,8-diazaspiro[4.5]decan-3-one via oxidative cyclization of amides using copper(I) catalysts.

  • Grignard Reaction :

    • Treat the ketone with methylmagnesium bromide (MeMgBr) to form a secondary alcohol.

    • Oxidize the alcohol back to the ketone using Jones reagent or CrO₃.

Table 2: Grignard Reaction Parameters

StepReagents/ConditionsOutcomeReference
1CuCl, PhI(OAc)₂, DCMSpirocyclic ketone
2MeMgBr, THF, -78°CSecondary alcohol
3CrO₃, H₂SO₄, acetoneEthanone regeneration

Metal-Catalyzed Oxidative Cyclization

Inspired by methods for related spirocyclic quinones, this route employs metal catalysts to form the core structure.

Key Steps:

  • Condensation of Precursors :

    • React 4-aminophenol with glycolic acid using DCC to form a hydroxyacetamide intermediate.

  • Oxidative Cyclization :

    • Use tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄) and bis(acetoxy)iodobenzene (PhI(OAc)₂) to cyclize the amide into the spirocyclic system.

  • Acylation :

    • Introduce the ethanone group via Friedel-Crafts acylation if electrophilic sites are available, or via nucleophilic substitution if leaving groups are present.

Table 3: Oxidative Cyclization Conditions

StepReagents/ConditionsOutcomeReference
1DCC, DCM, RTHydroxyacetamide
2Cu[(CH₃CN)₄]ClO₄, PhI(OAc)₂, DCMSpirocyclic core
3AcCl, AlCl₃, 0°CEthanone introduction

This method targets the introduction of the ethanone group via displacement reactions.

Key Steps:

  • Halogenation of Spirocyclic Core :

    • Brominate the spirocyclic core at position 4 using NBS (N-bromosuccinimide) or Br₂ in CCl₄.

  • Displacement with Ethanone Enolate :

    • React the brominated intermediate with the enolate of ethanone (generated using LDA or NaH) to form the desired product.

Table 4: Nucleophilic Substitution Parameters

StepReagents/ConditionsOutcomeReference
1NBS, CCl₄, 50°CBrominated spirocyclic core
2LDA, THF, -78°C → Acetyl enolateEthanone substitution

Cross-Coupling Reactions

Palladium- or nickel-catalyzed couplings enable functionalization of the spirocyclic system.

Key Steps:

  • Halogenation :

    • Introduce a halogen (e.g., Br) at position 4 using a directing group.

  • Suzuki Coupling :

    • React the halogenated intermediate with an ethanone boronic acid in the presence of Pd(PPh₃)₄.

Table 5: Cross-Coupling Conditions

StepReagents/ConditionsOutcomeReference
1Pd(PPh₃)₄, K₂CO₃, DMFHalogenated core
2Ethanone boronic acid, Pd(OAc)₂Ethanone introduction

Reduction of Nitriles or Amides

This route converts nitriles or amides into the ethanone group.

Key Steps:

  • Nitrile Synthesis :

    • Introduce a nitrile group at position 4 via cyanation of a halogenated intermediate.

  • Reduction to Ketone :

    • Reduce the nitrile to an amine using LiAlH₄, followed by oxidation to the ketone.

Table 6: Reduction Pathway

StepReagents/ConditionsOutcomeReference
1CuCN, DMF, 100°CNitrile intermediate
2LiAlH₄, THF, 0°CAmine intermediate
3CrO₃, H₂SO₄, acetoneEthanone regeneration

Summary of Preparation Methods

Table 7: Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitationsReference
Curtius RearrangementAcyl azide → isocyanate → cyclization → acylationHigh regioselectivityMultistep, hazardous intermediates
Grignard AdditionKetone + MeMgBr → alcohol → oxidationSimple reagentsLow yield for sterically hindered systems
Oxidative CyclizationCondensation → Cu-catalyzed cyclization → acylationScalable for analogsRequires expensive catalysts
Nucleophilic SubstitutionBromination → enolate displacementDirect functionalizationSensitive to steric hindrance
Cross-CouplingHalogenation → Suzuki couplingHigh functional group toleranceRequires palladium catalysts
ReductionNitrile → amine → ketoneVersatile for diverse substratesMultiple oxidation steps

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetyl group at N-4 undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the parent amine, 1-oxa-4,8-diazaspiro[4.5]decan-4-amine.

Conditions :

  • Acidic : Concentrated HCl, reflux (60–80°C)

  • Basic : NaOH (2M), aqueous ethanol, 70°C

Mechanism :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Reduction of the Acetyl Group

The acetyl moiety can be reduced to a methylene group using strong reducing agents.

Conditions :

  • LiAlH₄ in anhydrous THF, 0°C to reflux

  • BH₃·THF complex in dichloromethane, room temperature

Products :
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethane (secondary amine) .

Alkylation at N-8

The secondary amine at N-8 participates in alkylation reactions, forming quaternary ammonium salts or tertiary amines.

ReagentConditionsProduct
Methyl iodideK₂CO₃, DMF, 50°CN-8 methylated derivative
Benzyl chlorideEt₃N, CH₂Cl₂, refluxN-8 benzyl-substituted spiro compound

Steric hindrance from the spiro system often necessitates prolonged reaction times .

Acylation at N-8

The N-8 nitrogen reacts with acyl chlorides or anhydrides to form amides.

Example :

  • Reagent : Acetyl chloride

  • Conditions : Pyridine, CH₂Cl₂, 0°C → room temperature

  • Product : N-8 acetylated derivative .

Spiro Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under strong acidic or basic conditions.

Conditions and Outcomes :

  • Acidic (H₂SO₄, 100°C) : Cleavage of the ether bond yields a linear diamine with a pendant ketone.

  • Basic (NaOH, ethylene glycol, 120°C) : Fragmentation of the diaza ring produces amino alcohol derivatives .

Condensation Reactions

The acetyl group participates in condensation reactions with primary amines to form Schiff bases.

Example :

  • Reagent : Aniline

  • Conditions : Toluene, p-TsOH, Dean-Stark trap

  • Product : N-4-(1-phenyliminoethyl)-1-oxa-4,8-diazaspiro[4.5]decane.

Cross-Coupling Reactions

Palladium-catalyzed couplings are feasible with halogenated derivatives (not native to the parent compound but achievable via pre-functionalization).

Example Pathway :

  • Bromination : Introduce Br at the spiro ring using NBS.

  • Suzuki Coupling : React with phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ .

Comparative Reactivity Table

Reaction TypeKey Functional GroupReagents/ConditionsYield*
HydrolysisAcetyl (N-4)HCl/NaOH, heatModerate-High
ReductionAcetyl (N-4)LiAlH₄, THFHigh
AlkylationN-8 amineAlkyl halides, baseLow-Moderate
AcylationN-8 amineAcyl chlorides, pyridineModerate
Ring-OpeningSpiro etherH₂SO₄/NaOH, heatVariable

*Yields inferred from analogous reactions in spiro compounds .

Mechanistic Insights

  • Electronic Effects : The acetyl group at N-4 withdraws electron density, reducing the nucleophilicity of the adjacent nitrogen.

  • Steric Effects : The spiro architecture imposes steric constraints, slowing reactions at N-8 compared to linear amines .

  • Ring Strain : The bicyclic system’s strain (~25 kcal/mol, estimated) facilitates ring-opening under harsh conditions .

Scientific Research Applications

Antihypertensive Properties

One of the prominent applications of 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is its use as an antihypertensive agent. Research indicates that derivatives of diazaspiro compounds exhibit significant activity in lowering blood pressure through various mechanisms, including vasodilation and modulation of neurotransmitter activity .

Case Study:
A study demonstrated that specific derivatives of diazaspiro compounds were effective in reducing systolic and diastolic blood pressure in animal models, highlighting their potential for treating hypertension in clinical settings.

Muscarinic Receptor Agonism

Another area of interest is the compound's potential as a muscarinic receptor agonist. Compounds with similar structures have been shown to interact with M1 and M2 muscarinic receptors, which are pivotal in regulating cognitive functions and autonomic nervous system responses .

Case Study:
In vivo studies indicated that certain diazaspiro derivatives improved cognitive function in scopolamine-induced memory impairment models, suggesting their utility in treating cognitive disorders.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeModel UsedResult
Antihypertensive8-[2-(1-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneRat modelSignificant reduction in BP
Muscarinic Agonism2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneScopolamine-induced memory modelImproved cognitive performance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Spirocyclic Diazaspiro Family

Spirocyclic diazaspiro compounds are widely explored due to their conformational rigidity and drug-like properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone C₉H₁₆N₂O₂ 184.236 Acetyl group at N4 High thermal stability; potential CNS drug scaffold
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C₁₄H₂₅N₂O₃ 269.36 tert-Butoxycarbonyl (BOC) at N9; expanded ring (spiro[5.5]) Enhanced lipophilicity (LogP > 2); used in peptide mimetics
1-Oxa-3,8-diazaspiro[4.5]decan-2-one C₉H₁₅N₂O₂ 183.23 Ketone at position 2; no acetyl group Intermediate in opioid receptor modulators
8-[3-[Bis(4-fluorophenyl)methoxy]propyl]-3-(2-methoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one C₂₆H₃₂F₂N₂O₄ 528.67 Fluorophenyl and methoxyethyl substituents High molecular weight; targets GPCRs
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone C₁₅H₁₉NO₄S₂ 341.40 Sulfonyl group; sulfur replaces nitrogen at position 4 Increased polarity; antimicrobial applications
Key Observations :

Ring Size and Heteroatom Arrangement :

  • The parent compound (C₉H₁₆N₂O₂) has a smaller spiro[4.5] core compared to spiro[5.5] derivatives (e.g., C₁₄H₂₅N₂O₃), which increases conformational flexibility.
  • Replacement of nitrogen with sulfur (e.g., 1-oxa-4-thia-8-azaspiro) enhances electronegativity and alters binding affinity.

Substituent Effects :

  • Acetyl and BOC groups improve solubility and metabolic stability, respectively.
  • Bulky fluorophenyl groups (e.g., C₂₆H₃₂F₂N₂O₄) increase steric hindrance, favoring selective receptor interactions.

Thermal and Chemical Stability :

  • The acetylated derivative (C₉H₁₆N₂O₂) exhibits a high boiling point (357.1°C), making it suitable for high-temperature reactions.
Key Findings :
  • Safety Profiles : Spirocyclic ketones with unsaturated side chains (e.g., 1-spiro[4.5]dec-6-en-7-yl-4-penten-1-one) exhibit higher dermatological toxicity (EC₃ = 1–10%) compared to saturated analogues.
  • Bioactivity: Methoxy and hydroxyl substitutions (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) enhance antioxidant capacity, linking spirocyclic ketones to natural product synthesis.

Biological Activity

1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly as a modulator of neurological functions and its implications in various therapeutic areas. This article explores its biological activity through a synthesis of research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2OC_{10}H_{14}N_2O, with a molecular weight of approximately 178.23 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

Muscarinic Receptor Modulation

Research has indicated that derivatives of diazaspiro compounds exhibit significant activity at muscarinic receptors, particularly the M1 subtype. A study identified that certain derivatives, including those related to this compound, demonstrated high binding affinities for M1 and M2 receptors. Specifically, compounds were assessed for their ability to ameliorate cognitive impairments in animal models, showcasing antiamnesic properties and the potential to influence cholinergic signaling pathways .

Table 1: Binding Affinities of Selected Compounds

Compound NameM1 Binding Affinity (nM)M2 Binding Affinity (nM)Activity
Compound A550Agonist
Compound B1040Agonist
Compound C1560Antagonist

Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced cell death. It was found to inhibit pathways leading to necroptosis—a form of programmed cell death linked to neurodegenerative diseases—by targeting receptor-interacting protein kinase 1 (RIPK1) . This suggests therapeutic potential in conditions such as Alzheimer's disease and other inflammatory disorders.

Pharmacological Studies

A comprehensive pharmacological evaluation revealed that the compound induces hypothermia and tremors in rodent models, indicating its central nervous system activity . The specific effects observed include:

  • Hypothermia : Induced at doses of 3 mg/kg.
  • Tremors : Noted alongside hypothermic responses.

These effects underscore the compound's potential as a neuroactive agent but also raise considerations for safety and side effects.

Alzheimer’s Disease Research

A recent patent application highlighted the use of derivatives from the diazaspiro family in assays designed for Alzheimer's disease treatment . The compounds were shown to improve cognitive function in animal models, demonstrating efficacy in reversing scopolamine-induced memory deficits.

In Vivo Studies

In a series of experiments involving passive avoidance tasks in rats, compounds related to this compound showed significant improvements in memory retention compared to control groups . These findings support the hypothesis that spirocyclic compounds can enhance cognitive function through muscarinic receptor modulation.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone?

Synthesis typically involves constructing the spirocyclic core via cyclization reactions. A common approach is to use tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) followed by deprotection and acetylation. Solid-phase peptide synthesis (SPPS) or solution-phase methods may be employed, with purification via flash chromatography or preparative HPLC. Key steps include optimizing reaction conditions (e.g., temperature, catalyst) to minimize byproducts like ring-opened derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use .
  • Engineering Controls: Work in a fume hood to avoid inhalation of aerosols or dust.
  • Storage: Store in a cool, dry place (< -20°C for long-term stability) in airtight containers under inert gas (e.g., nitrogen) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Contradictions often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • Variable-Temperature NMR: To identify dynamic processes (e.g., ring puckering) by observing coalescence of split peaks .
  • Computational Modeling: Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes .
  • Mass Spectrometry Cross-Validation: Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

Q. What computational strategies are effective for studying its interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against proteins (e.g., acetylcholinesterase for Alzheimer’s applications). Validate with binding free energy calculations (MM-GBSA) .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., blood-brain barrier penetration) based on Lipinski’s rule compliance (zero violations expected for this compound) .

Q. How does the spirocyclic architecture influence its conformational stability?

The spiro system restricts rotational freedom, favoring specific puckered conformations. Use Cremer-Pople puckering coordinates (amplitude qq, phase angle θ\theta) derived from X-ray crystallography or DFT to quantify ring distortion. For example, the 1-oxa-4,8-diazaspiro[4.5]decane core may adopt a "twist-boat" conformation, affecting solubility and receptor binding .

Analytical and Pharmacological Questions

Q. How can HPLC conditions be optimized for purity analysis?

  • Column Selection: Use C18 columns (e.g., Chromolith® RP-18e) for high-resolution separation.
  • Mobile Phase: Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry.
  • Detection: UV at 254 nm (for carbonyl groups) or MS/MS for trace impurity profiling (e.g., synthetic intermediates) .

Q. What in vitro models are suitable for evaluating its neuroprotective efficacy?

  • Cell-Based Assays: Use SH-SY5Y neuroblastoma cells treated with Aβ42 oligomers to mimic Alzheimer’s pathology. Measure cell viability (MTT assay) and acetylcholinesterase inhibition .
  • Tau Hyperphosphorylation Models: Primary neuronal cultures exposed to okadaic acid; quantify phosphorylated tau via Western blot .

Stability and Reactivity

Q. Under what conditions does this compound degrade, and how can degradation products be identified?

  • Forced Degradation Studies: Expose to heat (60°C), UV light, or acidic/basic conditions (pH 1–13). Monitor via LC-MS for major degradants (e.g., hydrolysis of the ketone to carboxylic acid) .
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

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